molecular formula C12H14N2O2 B2485750 2-(Tert-butyl)-6-nitro-1H-indole CAS No. 873055-09-5

2-(Tert-butyl)-6-nitro-1H-indole

Cat. No.: B2485750
CAS No.: 873055-09-5
M. Wt: 218.256
InChI Key: COQNCAZGNLRPHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tert-butyl)-6-nitro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are significant in various biological processes. The presence of the tert-butyl and nitro groups in the indole structure imparts unique chemical properties to this compound, making it of interest in both academic and industrial research.

Scientific Research Applications

2-(Tert-butyl)-6-nitro-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of biological processes involving indole derivatives. It may serve as a probe to investigate enzyme activities or receptor interactions.

    Medicine: Research into the pharmacological properties of indole derivatives includes potential applications in drug development. The nitro and tert-butyl groups can influence the biological activity of the compound, making it a candidate for medicinal chemistry studies.

    Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

Safety and Hazards

The safety and hazards of tert-butyl compounds can vary widely depending on the specific compound. Some tert-butyl compounds can be flammable and may cause irritation if they come into contact with the skin or eyes .

Future Directions

Research into tert-butyl compounds is ongoing, with potential applications in areas such as drug development, materials science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butyl)-6-nitro-1H-indole typically involves the nitration of 2-(tert-butyl)-1H-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the 6-position of the indole ring.

    Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process by providing better control over reaction conditions and minimizing the risk of hazardous exothermic reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butyl)-6-nitro-1H-indole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: The indole ring can participate in electrophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, where the indole ring or the tert-butyl group can be oxidized using strong oxidizing agents.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 2-(tert-butyl)-6-amino-1H-indole.

    Substitution: Various substituted indoles depending on the electrophile used.

    Oxidation: Oxidized derivatives of the indole ring or tert-butyl group.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-butyl)-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.

    6-nitro-1H-indole: Lacks the tert-butyl group, which affects its lipophilicity and biological activity.

    2-(tert-butyl)-6-amino-1H-indole: The amino group provides different reactivity and biological properties compared to the nitro group.

Uniqueness

2-(Tert-butyl)-6-nitro-1H-indole is unique due to the presence of both the tert-butyl and nitro groups. The tert-butyl group increases the compound’s lipophilicity, enhancing its ability to interact with hydrophobic environments, while the nitro group provides a site for redox reactions and further chemical modifications. This combination of functional groups makes the compound versatile for various applications in research and industry.

Properties

IUPAC Name

2-tert-butyl-6-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-12(2,3)11-6-8-4-5-9(14(15)16)7-10(8)13-11/h4-7,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQNCAZGNLRPHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-tert-butyl-6-nitro-2,3-dihydro-1H-indole (2.0 g, 9.1 mmol) in 1,4-dioxane (20 mL) was added DDQ at room temperature. After refluxing for 2.5 h, the mixture was filtered and the filtrate was concentrated under vacuum. The residue was purified by column chromatography to give 2-tert-butyl-6-nitro-1H-indole (1.6 g, 80%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.